Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 888412-78-0
VCID: VC6745784
InChI: InChI=1S/C16H12N2O5S/c1-23-16(22)11-6-7-24-13(11)17-12(19)8-18-14(20)9-4-2-3-5-10(9)15(18)21/h2-7H,8H2,1H3,(H,17,19)
SMILES: COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H12N2O5S
Molecular Weight: 344.34

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate

CAS No.: 888412-78-0

Cat. No.: VC6745784

Molecular Formula: C16H12N2O5S

Molecular Weight: 344.34

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate - 888412-78-0

Specification

CAS No. 888412-78-0
Molecular Formula C16H12N2O5S
Molecular Weight 344.34
IUPAC Name methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C16H12N2O5S/c1-23-16(22)11-6-7-24-13(11)17-12(19)8-18-14(20)9-4-2-3-5-10(9)15(18)21/h2-7H,8H2,1H3,(H,17,19)
Standard InChI Key YQSYLNHXCZGYAG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions. For example, the synthesis of related compounds often starts with phthalic anhydride and involves various transformations to introduce the desired functional groups . The specific synthesis route for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate would likely involve similar strategies, including the use of thiophene derivatives and isoindoline precursors.

Potential Applications

Compounds with isoindoline and thiophene moieties are often explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of these functional groups can contribute to interactions with biological targets, making them candidates for drug development .

Data Tables

Given the lack of specific data on Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate, we can create a table summarizing the properties of related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoateC12H9NO4231.20
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)thiophene-3-carboxylateC14H9NO4S287.29056
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acidC11H10N2O5262.22

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator